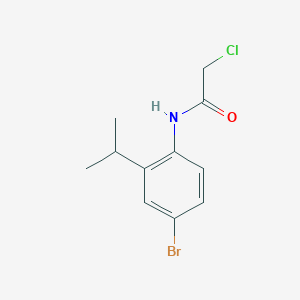

N-(4-Bromo-2-isopropyl-phenyl)-2-chloro-acetamide

CAS No.:

Cat. No.: VC16096078

Molecular Formula: C11H13BrClNO

Molecular Weight: 290.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13BrClNO |

|---|---|

| Molecular Weight | 290.58 g/mol |

| IUPAC Name | N-(4-bromo-2-propan-2-ylphenyl)-2-chloroacetamide |

| Standard InChI | InChI=1S/C11H13BrClNO/c1-7(2)9-5-8(12)3-4-10(9)14-11(15)6-13/h3-5,7H,6H2,1-2H3,(H,14,15) |

| Standard InChI Key | FUMHQYLGVPJCRL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=C(C=CC(=C1)Br)NC(=O)CCl |

Introduction

N-(4-Bromo-2-isopropyl-phenyl)-2-chloro-acetamide is a chemical compound that has garnered attention due to its potential applications in various fields. Despite limited specific research on this compound, its structure and properties can be inferred from similar compounds and general chemical principles.

Synthesis and Preparation

The synthesis of N-(4-Bromo-2-isopropyl-phenyl)-2-chloro-acetamide likely involves the reaction of 4-bromo-2-isopropylaniline with chloroacetyl chloride. This reaction typically requires a solvent like benzene or dichloromethane and may involve a base to facilitate the formation of the amide bond.

Biological and Chemical Activities

While specific biological activities of N-(4-Bromo-2-isopropyl-phenyl)-2-chloro-acetamide are not well-documented, compounds with similar structures often exhibit antimicrobial, anti-inflammatory, or antiallergic properties. The presence of bromine and isopropyl groups could enhance its lipophilicity and interaction with biological targets.

Safety and Handling

Handling of N-(4-Bromo-2-isopropyl-phenyl)-2-chloro-acetamide requires caution due to potential skin and eye irritation. Inhalation may cause respiratory irritation, and prolonged exposure could lead to more severe health issues. Proper protective equipment and ventilation are recommended when handling this compound.

| Safety Information | Description |

|---|---|

| Skin Contact | May cause inflammation, itching, scaling, reddening, blistering, or pain. |

| Eye Contact | May result in redness, pain, or severe eye damage. |

| Inhalation | Can cause irritation of the lungs and respiratory system. |

Environmental Impact

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume